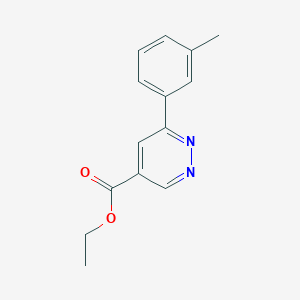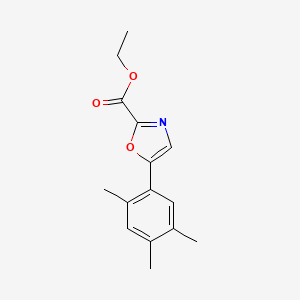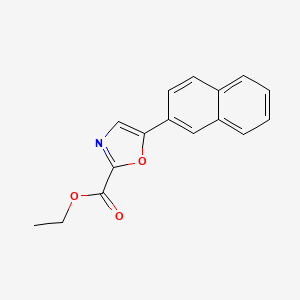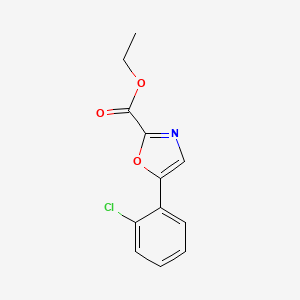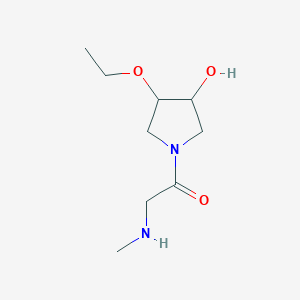
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EHPME, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Biodegradation and Fate in Environmental Contexts
- Biodegradation of Gasoline Ethers : Research on the biodegradation and fate of gasoline ether oxygenates, like ethyl tert-butyl ether (ETBE), in soil and groundwater offers insights into microbial degradation pathways of related compounds. The aerobic biodegradation pathway starts with hydroxylation, leading to the formation of several intermediates, demonstrating the environmental fate and potential for microbial remediation of ether-containing pollutants (Thornton et al., 2020).
Pharmacological and Biological Research Applications
Urinary Carcinogen Metabolites in Tobacco Research : The measurement of human urinary carcinogen metabolites provides critical information about tobacco use and its link to cancer. This research emphasizes the importance of analyzing specific metabolites to understand carcinogen exposure and metabolism in humans, relevant to studying the metabolic pathways of various compounds including pyrrolidinyl derivatives (Hecht, 2002).
Toxicity of Aminoxyl Radicals : A study on the toxicity of aminoxyl radicals, which shares structural features with pyrrolidine derivatives, found these compounds to possess low toxicity and non-mutagenicity, suggesting potential for safe applications in various fields, including medicinal chemistry and pharmacology (Sosnovsky, 1992).
Antimetastatic Compounds and SAR : Research on antimetastatic compounds with various functional groups, including pyrrolidine derivatives, highlights the significance of structural activity relationships (SAR) in designing effective anticancer drugs. The study suggests that specific functional group modifications can enhance anticancer activities, which is crucial for developing new therapeutic agents (Liew et al., 2020).
Propriétés
IUPAC Name |
1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-8-6-11(5-7(8)12)9(13)4-10-2/h7-8,10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPWSVWLYFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








